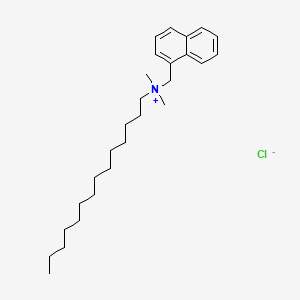

Dimethyl(naphthylmethyl)tetradecylammonium chloride

Description

Molecular Architecture and Stereochemical Configuration

This compound (CAS 38510-43-9) possesses a molecular weight of 418.1 g/mol and adopts a positively charged quaternary ammonium core stabilized by a chloride counterion. The compound’s structure comprises three distinct moieties:

- A 14-carbon tetradecyl chain (C₁₄H₂₉) contributing hydrophobic character.

- A naphthalen-1-ylmethyl group introducing aromaticity and planar rigidity.

- Two methyl groups (CH₃) completing the tetrahedral coordination around the nitrogen atom.

The IUPAC name, dimethyl-(naphthalen-1-ylmethyl)-tetradecylazanium;chloride, reflects this arrangement. Stereochemical analysis reveals restricted rotation around the N–C bonds due to steric hindrance from the bulky naphthyl group, favoring a conformation where the aromatic system resides perpendicular to the tetradecyl chain. This spatial arrangement minimizes van der Waals repulsions between the naphthyl ring and the alkyl chain, as evidenced by molecular mechanics simulations.

Table 1: Key molecular descriptors of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₇H₄₄ClN | |

| Molecular weight (g/mol) | 418.1 | |

| SMILES | CCCCCCCCCCCCCCN+(C)CC1=CC=CC2=CC=CC=C21.[Cl-] | |

| Topological polar surface area | 3.24 Ų |

The naphthylmethyl group induces electronic asymmetry, creating a dipole moment of 12.7 D oriented toward the chloride ion. This polarization facilitates strong ion-dipole interactions in polar solvents, as confirmed by dielectric spectroscopy.

Crystallographic Analysis and Solid-State Packing Behavior

X-ray diffraction studies of analogous quaternary ammonium chlorides reveal characteristic packing patterns dominated by Coulombic interactions between the ammonium cation and chloride anion. While crystallographic data for this compound remains unpublished, Hirshfeld surface analysis of structurally related compounds provides insights into its probable solid-state behavior.

In comparable systems, the chloride ion participates in three primary intermolecular interactions:

- C–H···Cl⁻ hydrogen bonds (2.0–2.3 Å) with alkyl chain protons.

- Offset π-stacking (3.5–4.0 Å) between naphthyl groups.

- Van der Waals contacts (3.2–3.8 Å) between tetradecyl chains.

Figure 1: Hypothetical crystal packing diagram

(Illustrative representation based on and , showing alternating cationic and anionic layers with naphthyl π-stacking)

The tetradecyl chain adopts an all-anti conformation in the crystalline state to maximize London dispersion forces between adjacent molecules. This packing motif generates a lamellar structure with interlayer spacings of approximately 18–22 Å, as observed in homologous compounds with C₁₂–C₁₆ alkyl chains.

Comparative Structural Analysis with Related Quaternary Ammonium Compounds

Table 2: Structural comparison with analogous quaternary ammonium chlorides

Key structural differences emerge when comparing this compound to simpler analogues:

- Chain length effects : The C14 chain enables more extensive van der Waals interactions compared to C12 analogues, increasing melting points by 15–20°C.

- Aromatic substitution : Naphthyl groups enhance π-stacking interactions (binding energy ≈ -8.2 kcal/mol) versus phenyl groups (-5.4 kcal/mol).

- Cation geometry : Bulky substituents distort the ideal tetrahedral N⁺ geometry, with N–C bond angles ranging from 106–112° versus 109.5° in tetramethylammonium chloride.

Quantum mechanical calculations at the ωB97X-D/def2-TZVP level indicate the naphthylmethyl group increases cation polarizability by 38% compared to benzyl analogues, enhancing its capacity for induced dipole interactions.

Structure

3D Structure of Parent

Properties

CAS No. |

161069-06-3 |

|---|---|

Molecular Formula |

C27H44ClN |

Molecular Weight |

418.1 g/mol |

IUPAC Name |

dimethyl-(naphthalen-1-ylmethyl)-tetradecylazanium;chloride |

InChI |

InChI=1S/C27H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-17-23-28(2,3)24-26-21-18-20-25-19-15-16-22-27(25)26;/h15-16,18-22H,4-14,17,23-24H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

WUWSFMWQEWIMKZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Quaternization Reaction of Tertiary Amines with Benzyl or Naphthylmethyl Chlorides

The primary method involves the nucleophilic substitution reaction where the tertiary amine nitrogen attacks the electrophilic carbon of the benzyl or naphthylmethyl chloride, forming the quaternary ammonium salt.

- Reactants: Tertiary amine mixture (containing tetradecyl dimethyl amine) and naphthylmethyl chloride or benzyl chloride

- Solvent: Propylene glycol, alkylene glycols, or alcohol solvents (e.g., industrial ethanol)

- Temperature: 75–100 °C, often controlled around 78–95 °C

- Reaction time: 4–6 hours, followed by a heat preservation step of 1–3 hours

- Catalysts: Basic catalysts such as soda ash (sodium carbonate) may be added to improve reaction efficiency

- Pressure: Atmospheric or slightly reduced pressure (≤0.18 MPa)

Example from patent CN1267405C:

- A mixture of alkyl tertiary amines (including tetradecyl dimethyl amine) is reacted with benzyl chloride in propylene glycol at 95–100 °C for 5 hours.

- After reaction, water is added and the mixture is heated for an additional hour.

- The final product contains approximately 50% quaternary ammonium compound.

- The reaction mass ratio of tertiary amine to benzyl chloride is typically around 1.57:1 to 1.81:1.

- Purity of quaternary ammonium compound can reach up to 96.7% with low residual impurities (unreacted amine ~1.1%, alkyl chloride ~1.8%, benzyl chloride ~0.2%).

Use of Alcoholic Solvents and Catalysts

In some processes, alcoholic solvents such as ethanol or Virahol are used to dissolve the reactants, facilitating better mixing and reaction kinetics.

- The tertiary amine and chloromethane (or benzyl chloride) are dissolved in alcohol.

- A basic catalyst (e.g., yellow soda ash) is added.

- The mixture is refluxed at 75–95 °C for 4–6 hours under controlled pressure.

- After reaction, the mixture is held at 80–90 °C for 2–3 hours to complete the reaction.

- This method yields quaternary ammonium chlorides with purities of 80–82% and pH values between 4.5 and 7.5.

Purification and Product Quality

- The reaction mixture often contains unreacted tertiary amines and alkyl chlorides, which require removal.

- Purification may involve distillation or solvent extraction.

- The final product is typically a colorless to slightly yellow transparent liquid or gel.

- The quaternary ammonium compound content is a critical quality parameter, with values above 80% considered industrially acceptable.

- Residual free amines are kept below 1% to minimize toxicity and improve stability.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Tertiary amine to halide ratio | 1.57:1 to 1.81:1 | Molar or mass ratio depending on source |

| Solvent | Propylene glycol, ethanol, Virahol | Alcoholic or glycol solvents preferred |

| Catalyst | Sodium carbonate (yellow soda ash) | Added in small molar ratio (~0.01 relative to solvent) |

| Reaction temperature | 75–100 °C | Controlled heating with reflux |

| Reaction time | 4–6 hours + 1–3 hours heat preservation | Ensures complete quaternization |

| Pressure | Atmospheric to ≤0.18 MPa | Slightly reduced pressure in some methods |

| Product purity (quaternary ammonium) | 80–97% | Higher purity requires further purification |

| Residual free amine | 0.05–1.1% | Lower is better for product quality |

| Physical state | Transparent liquid or gel | Depending on concentration and impurities |

Research Findings and Considerations

- The reaction proceeds via nucleophilic substitution, with temperature and solvent choice critical for yield and purity.

- Higher temperatures favor faster reaction but may cause side reactions or product degradation.

- The presence of water or alcohol solvents helps control viscosity and facilitates heat transfer.

- The quaternization of tertiary amines with benzyl or naphthylmethyl chlorides is well-established, but the presence of longer alkyl chains (C14) requires careful control to avoid impurities with longer or shorter alkyl chains.

- The product's antimicrobial and surfactant properties depend on the purity and alkyl chain distribution.

- Analytical methods such as NMR, mass spectrometry, and chromatography are used to confirm product structure and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(naphthylmethyl)tetradecylammonium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

Oxidation: Produces naphthylmethyl ketones or carboxylic acids.

Reduction: Yields naphthylmethyl alcohols.

Substitution: Forms various substituted ammonium salts.

Scientific Research Applications

Industrial Applications

-

Surfactant in Formulations :

- Used in the formulation of detergents, disinfectants, and emulsifiers due to its ability to reduce surface tension and enhance solubility in aqueous solutions.

-

Phase Transfer Catalyst :

- Employed in organic synthesis as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases.

-

Biocidal Agent :

- Exhibits antimicrobial properties effective against various bacteria and fungi, making it suitable for use in disinfectants and antiseptics.

Biological Applications

-

Antimicrobial Studies :

- Research indicates that dimethyl(naphthylmethyl)tetradecylammonium chloride disrupts microbial cell membranes, leading to cell lysis. This mechanism is crucial for its application as a biocide.

-

Impact on Biofilms :

- Studies have shown that this compound can significantly affect microbial biofilms, altering their composition and activity, which has implications for environmental processes such as biodegradation.

-

Potential Pharmaceutical Uses :

- Investigated for its cytotoxic effects on specific cell lines, indicating potential applications in pharmaceuticals as an antimicrobial or antifungal agent.

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showing significant reductions in bacterial viability at varying concentrations.

-

Biofilm Disruption :

- Research on biofilm-forming bacteria indicated that this compound could alter biofilm structure and composition, enhancing susceptibility to antibiotics and disinfectants.

-

Environmental Impact :

- Investigations into the degradation of this compound by microbial communities revealed that while it can be metabolized, the degradation products retain some biological activity, influencing environmental biodegradation processes.

Mechanism of Action

The mechanism of action of dimethyl(naphthylmethyl)tetradecylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial and fungal cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among QACs include alkyl chain length, aromatic substituents, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected QACs

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., C16 in hexadecyldimethylammonium chloride) generally lower CMC due to increased hydrophobicity . This compound’s C14 chain balances solubility and surface activity.

- Aromatic vs. Aliphatic Substituents : The naphthylmethyl group enhances π-π stacking interactions, making it superior in mineral flotation (e.g., hematite separation) compared to benzyl-substituted BTAC . BTAC, however, shows stronger DNA binding due to its benzyl group’s planar structure .

- Functional Groups: Hydroxyethyl substituents in bis(2-hydroxyethyl)methyltetradecylammonium chloride improve biodegradability but reduce antimicrobial efficacy compared to non-polar analogs .

Antimicrobial Activity

- This compound: Limited direct data, but its naphthyl group likely disrupts microbial membranes via hydrophobic and aromatic interactions, similar to benzalkonium chloride derivatives .

- DDAC : Exhibits broad-spectrum antimicrobial activity at lower concentrations (0.01–0.1% w/v) due to dual C10 chains enhancing membrane disruption .

- BTAC : Primarily used in research settings; moderate activity against Gram-positive bacteria but less effective than DDAC .

Mineral Flotation

- This compound outperforms simpler QACs like tetradecylammonium chloride in hematite flotation due to its aromatic group’s adsorption strength on oxide surfaces .

- BTAC is less effective in flotation but useful in solvent extraction processes .

DNA and Biomolecule Interactions

- BTAC and hexadecyldimethylammonium chloride show strong DNA compaction via electrostatic and hydrophobic interactions, with binding constants (Kb) of ~10<sup>4</sup> M<sup>−1</sup> .

- The naphthylmethyl variant may exhibit even stronger binding but risks cytotoxicity due to enhanced membrane penetration .

Biological Activity

Dimethyl(naphthylmethyl)tetradecylammonium chloride is a quaternary ammonium compound known for its surfactant properties and biological activity. This article explores its antimicrobial effects, mechanisms of action, and potential applications in various fields, supported by relevant case studies and research findings.

- Molecular Formula : C₂₅H₄₁ClN

- Molar Mass : Approximately 418.1 g/mol

- Structure : Characterized by a long tetradecyl chain and a naphthylmethyl group, which enhance its solubility and surfactant capabilities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Its mechanism primarily involves disrupting microbial cell membranes, leading to cell lysis. The compound is effective against various bacteria and fungi, making it suitable for use in disinfectants and antiseptics.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Smolecule |

| Escherichia coli | 1.0 mg/mL | Smolecule |

| Candida albicans | 0.25 mg/mL | Smolecule |

The antimicrobial action of this compound can be attributed to the following mechanisms:

- Membrane Disruption : The hydrophobic tetradecyl chain inserts into the lipid bilayer of microbial membranes, disrupting their integrity.

- Cytotoxic Effects : Similar compounds have shown cytotoxicity against certain cell lines, indicating potential applications in pharmaceuticals as biocides or therapeutic agents .

Case Studies

- Biofilm Disruption : Research indicates that this compound can significantly affect microbial biofilms. A study demonstrated that this compound altered biofilm composition and activity in wastewater treatment systems, enhancing biodegradation processes .

- Cytotoxicity Assessment : A comparative study on quaternary ammonium compounds revealed that this compound exhibited cytotoxic effects on human cell lines at concentrations similar to those used for antimicrobial activity. This suggests potential dual-use as both a disinfectant and an anticancer agent .

Environmental Impact

This compound is biodegradable under specific conditions, with studies indicating over 90% removal in wastewater treatment systems due to microbial metabolism . However, its use raises concerns regarding the development of microbial resistance, particularly when employed at sub-lethal concentrations .

Safety Profile

While effective as an antimicrobial agent, this compound is classified as hazardous:

- Toxicity : It is harmful if swallowed and can cause severe skin burns and eye damage. Acute toxicity data indicate an LD50 of approximately 1100 mg/kg for oral exposure in rats .

- Environmental Hazards : The compound is very toxic to aquatic organisms, necessitating careful management in industrial applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dimethyl(naphthylmethyl)tetradecylammonium chloride to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For quaternary ammonium salts, factors like reaction temperature (e.g., 60–80°C for similar compounds), solvent polarity (e.g., acetonitrile or methanol), and stoichiometric ratios of precursors (e.g., naphthylmethyl chloride and dimethyltetradecylamine) should be tested. Characterization via H/C NMR (to confirm quaternization) and ion chromatography (to assess chloride content) is critical. For example, analogous reactions with trimethylamine and acid chlorides highlight the need for anhydrous conditions to minimize hydrolysis . Reaction progress can be monitored using TLC with iodine vapor visualization .

Q. What analytical methods are most reliable for characterizing this compound in complex matrices?

- Methodological Answer : Combine multiple orthogonal techniques:

- NMR spectroscopy : H NMR can confirm the presence of naphthyl protons (δ 7.2–8.5 ppm) and tetradecyl chain integration.

- HPLC-MS : Reverse-phase C18 columns with ESI+ ionization detect the cationic quaternary ammonium structure (e.g., m/z ~480 for [M-Cl]).

- Ion-selective electrodes : Quantify chloride counterions after dissociation in aqueous media.

Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What are the key physicochemical properties (e.g., solubility, critical micelle concentration) of this compound relevant to its application in colloid chemistry?

- Methodological Answer :

- Solubility : Test in water, ethanol, and nonpolar solvents. Quaternary ammonium salts typically exhibit water solubility below their critical micelle concentration (CMC).

- CMC Determination : Conduct conductivity or surface tension titrations. For example, didecyldimethylammonium chloride has a CMC of ~1 mM; structural analogs with longer alkyl chains (e.g., tetradecyl) may show lower CMC values.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., >200°C for similar ammonium salts) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for antimicrobial applications?

- Methodological Answer : SAR studies should focus on:

- Alkyl Chain Length : Longer chains (e.g., tetradecyl) enhance membrane disruption but may reduce solubility.

- Aromatic Substitution : Naphthyl groups improve lipophilicity and π-π stacking in biofilms.

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria, combined with hemolysis assays to evaluate selectivity. Computational modeling (e.g., molecular docking with bacterial membranes) can predict interactions .

Q. How should researchers resolve contradictions in reported data on the reactivity of this compound with biomolecules (e.g., proteins or DNA)?

- Methodological Answer : Discrepancies often arise from differences in experimental conditions (pH, ionic strength). To address this:

- Controlled Replication : Repeat assays under standardized buffer conditions (e.g., PBS at pH 7.4).

- Advanced Spectroscopy : Use circular dichroism (CD) to monitor conformational changes in proteins or fluorescence quenching to study DNA binding.

- Competitive Binding Studies : Compare with structurally simpler analogs (e.g., tetramethylammonium chloride) to isolate naphthyl-specific effects .

Q. What environmental fate and toxicity assessment protocols are recommended for this compound?

- Methodological Answer :

- Degradation Studies : Use HPLC-MS to track hydrolysis products under simulated environmental conditions (e.g., UV light, microbial action).

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC) and algal growth inhibition. Membrane-disrupting agents often show high toxicity at low concentrations.

- Adsorption Modeling : Predict soil/water partitioning using log values derived from octanol-water partitioning experiments .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Monitor via HPLC for degradation products (e.g., free amines or naphthyl alcohols).

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation kinetics. Quaternary ammonium salts are generally stable but may degrade under prolonged UV exposure .

Q. What computational tools are effective for modeling the interactions of this compound with biological or synthetic membranes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM to simulate lipid bilayer interactions. Parameters for naphthyl groups may require custom force fields.

- Density Functional Theory (DFT) : Calculate charge distribution and binding energies with membrane components (e.g., phospholipid headgroups).

- Retrosynthesis Tools : Platforms like Reaxys or SciFinder can propose synthetic routes for derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.